6-Ethynyl-1,8-naphthyridin-2(1H)-one
Description
Properties
Molecular Formula |
C10H6N2O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
6-ethynyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C10H6N2O/c1-2-7-5-8-3-4-9(13)12-10(8)11-6-7/h1,3-6H,(H,11,12,13) |
InChI Key |
XXOZFZCRMPYDFB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C2C(=C1)C=CC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-Ethynyl-1,8-naphthyridin-2(1H)-one with structurally related compounds:
Key Observations :
- Substituent Effects : Chloro and ethynyl groups at C6 enhance electrophilicity, favoring nucleophilic substitution or cross-coupling reactions. Hydroxy and phenyl groups at C3/C4 improve hydrogen-bonding interactions, critical for receptor binding .
- Core Modifications: Replacing the naphthyridinone core with quinolin-2-one (as in Manera’s study) reduces lipophilicity (logP reduced by ~0.5 units) while maintaining CB2 receptor affinity (Ki < 1 nM) .
Preparation Methods
Core Construction of 1,8-Naphthyridin-2(1H)-one
Pyridine-Based Synthesis
The 1,8-naphthyridin-2(1H)-one scaffold is frequently assembled from substituted pyridines. Ethyl 4,6-dichloro-3-pyridinecarboxylate serves as a pivotal intermediate, enabling nucleophilic displacement at C4 with amines (e.g., aniline) to install the N1 substituent. Subsequent condensation with methyl phenylacetate or diethyl malonate closes the second ring via cyclization (Scheme 1). For example, reacting ethyl 4,6-dichloro-3-pyridinecarboxylate with aniline in ethanol at 50–55°C yields a 4-anilino intermediate, which undergoes malonate-mediated cyclization to form the bicyclic core in 40% overall yield.
Pyridone-Based Condensation
Alternative routes employ 4-aminonicotinonitrile or 4-aminonicotinic acid as starting materials. Condensation with diethyl malonate in sodium ethoxide generates the naphthyridinone core through a Knorr-type reaction (Scheme 2). This method avoids halogenated precursors, achieving 68% yield for unsubstituted derivatives. The C6 position remains amenable to functionalization, as evidenced by nitro- or amino-substituted intermediates in patent syntheses.
Table 1: Comparative Yields of Core Synthesis Methods
Introduction of the Ethynyl Group at C6
Halogenated Precursors and Sonogashira Coupling
Ethynylation at C6 typically requires a halogenated intermediate. Patent data describe bromination of 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate using $$ \text{NBS} $$ in $$ \text{CCl}_4 $$, followed by Sonogashira coupling with trimethylsilylacetylene (TMSA) under palladium catalysis (Scheme 3). Deprotection with tetrabutylammonium fluoride (TBAF) affords the terminal alkyne in 65% yield. Critical parameters include:
Direct Alkynylation via Nucleophilic Substitution
In cases where C6 bears a leaving group (e.g., nitro), reduction to an amine precedes diazotization and displacement. For example, hydrogenation of 6-nitro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate over 10% Pd/C in methanol yields the 6-amino derivative, which is diazotized with $$ \text{NaNO}_2/\text{HCl} $$ and reacted with copper(I) acetylide to install the ethynyl group. This three-step sequence achieves 58% overall yield but requires strict temperature control (<5°C during diazotization).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization reactions exhibit pronounced solvent dependence. Ethanol and 1,2-dichloroethane are preferred for malonate condensations, with ethanol enhancing solubility of sodium ethoxide intermediates. Elevated temperatures (50–55°C) accelerate ring closure but risk decarboxylation; thus, reactions are typically quenched at 90% conversion as monitored by TLC.
Purification Strategies
Crude 6-ethynyl-1,8-naphthyridin-2(1H)-one is purified via sequential recrystallization from ethanol/water mixtures (4:1 v/v), achieving >99% purity by HPLC. Patent methods emphasize drying under vacuum at 50–55°C to reduce residual solvents below 2%, critical for pharmaceutical applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The $$^{1}\text{H}$$-NMR spectrum (DMSO-$$d_6$$) displays characteristic signals:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion at $$ m/z $$ 213.0668 (calculated for $$ \text{C}{11}\text{H}7\text{N}2\text{O}2 $$: 213.0664).
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